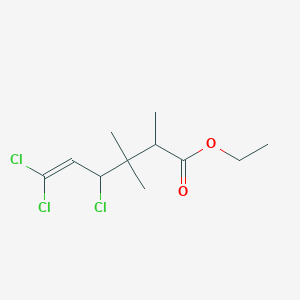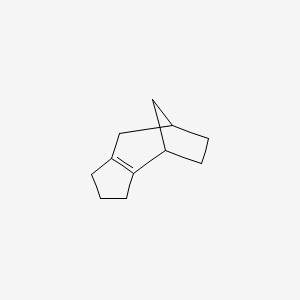![molecular formula C11H12ClNS B14613705 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile CAS No. 58326-76-4](/img/structure/B14613705.png)
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile is an organic compound characterized by a benzonitrile group substituted with a chloromethyl sulfanyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanobenzyl chloride with isopropyl mercaptan under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the nitrile group to an amine.
Coupling Reactions: The benzonitrile moiety can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
科学研究应用
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
4-{2-[(Methylthio)propan-2-yl]benzonitrile: Similar structure but with a methylthio group instead of a chloromethyl group.
4-{2-[(Chloromethyl)sulfanyl]ethyl}benzonitrile: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile is unique due to the presence of both a chloromethyl and a sulfanyl group, which provides distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate for various synthetic applications.
属性
CAS 编号 |
58326-76-4 |
|---|---|
分子式 |
C11H12ClNS |
分子量 |
225.74 g/mol |
IUPAC 名称 |
4-[2-(chloromethylsulfanyl)propan-2-yl]benzonitrile |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,14-8-12)10-5-3-9(7-13)4-6-10/h3-6H,8H2,1-2H3 |
InChI 键 |
JJOXIYUSMQRDSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)C#N)SCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



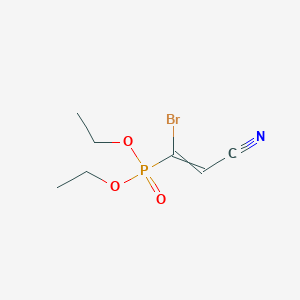
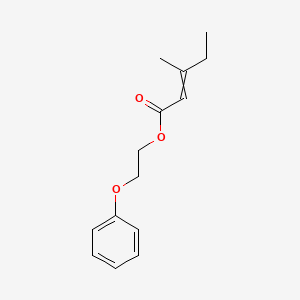
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
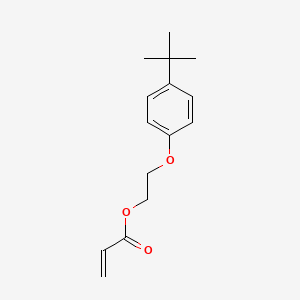
methanone](/img/structure/B14613647.png)

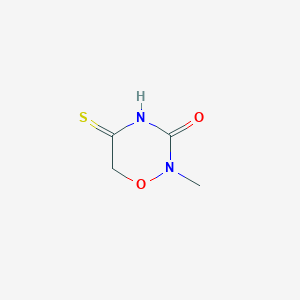
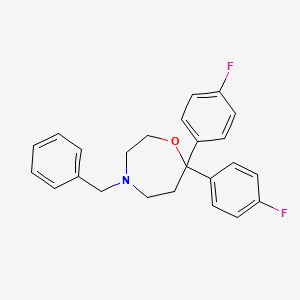
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
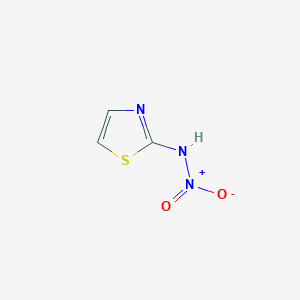
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
